molecular formula C15H17N5O3S2 B2852556 5-ethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1351645-38-9

5-ethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2852556
CAS No.: 1351645-38-9
M. Wt: 379.45
InChI Key: FNSTVEDESLYNFG-UHFFFAOYSA-N
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Description

5-Ethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene sulfonamide core linked via an ethyl chain to a pyridazinone ring substituted with a pyrazole moiety.

Properties

IUPAC Name

5-ethyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S2/c1-2-12-4-7-15(24-12)25(22,23)17-9-11-20-14(21)6-5-13(18-20)19-10-3-8-16-19/h3-8,10,17H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSTVEDESLYNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture, combining sulfonamide, pyridazinone, and pyrazole functionalities. Below is a comparative analysis with structurally or functionally related compounds from published literature:

Thiophene-Pyrazole Derivatives

describes compounds 7a and 7b, which integrate thiophene and pyrazole units. While these lack the pyridazinone and sulfonamide groups, their synthesis via 1,4-dioxane and triethylamine-mediated reactions highlights a shared approach to constructing thiophene-heterocycle hybrids . Key differences include:

  • Bioactivity: Compounds 7a and 7b focus on amino-hydroxy-pyrazole-thiophene systems, likely targeting antimicrobial or antiviral pathways, whereas the sulfonamide in the target compound suggests enzyme inhibition.
  • Synthetic Routes : The target compound may require multi-step coupling (e.g., SN2 for sulfonamide attachment) compared to the one-pot cyclization in .

Sulfonamide-Containing Heterocycles

details 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides. These share sulfonamide-like motifs but replace pyridazinone with oxadiazole and thiazole rings. Key distinctions:

  • Ring Systems: Pyridazinone (target) vs. oxadiazole () alters electron distribution and hydrogen-bonding capacity.
  • Synthetic Conditions: The target compound’s synthesis likely involves pyridazinone ring formation (e.g., cyclocondensation) rather than the KOH/CS2-mediated oxadiazole synthesis in .

Pyridazinone-Based Analogues

Structural and Functional Data Table

Compound Core Structure Key Functional Groups Synthetic Route Potential Applications
Target Compound Thiophene-sulfonamide + pyridazinone-pyrazole Sulfonamide, pyridazinone, pyrazole Multi-step coupling/cyclization Enzyme inhibition, anticancer
7a () Thiophene + pyrazole Amino-hydroxy-pyrazole One-pot cyclization in dioxane Antimicrobial
Propanamides () Oxadiazole + thiazole + sulfanyl Oxadiazole, thiazole, propanamide CS2/KOH-mediated cyclization Antibacterial, antifungal

Research Findings and Implications

  • Synthetic Challenges: The target compound’s ethyl-linked pyridazinone-thiophene system may require precise control of reaction conditions (e.g., temperature, catalysts) to avoid byproducts, as seen in similar multi-heterocyclic syntheses .
  • Bioactivity Prediction: The sulfonamide group’s electron-withdrawing nature could enhance binding to enzymes like carbonic anhydrase, while the pyridazinone-pyrazole moiety may improve solubility compared to purely aromatic systems.
  • Crystallography : Structural validation via X-ray diffraction (using SHELXL ) would clarify conformational preferences, aiding in structure-activity relationship (SAR) studies.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step pathways, typically starting with the preparation of pyridazine and thiophene-sulfonamide intermediates. Key steps include:

  • Coupling reactions : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling pyridazine and thiophene-sulfonamide moieties .
  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity .
  • Temperature control : Reactions often proceed at 50–80°C for 3–6 hours to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the final product .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Ensures >95% purity and monitors stability under storage conditions .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodologies include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) in real-time using immobilized protein targets .
  • Molecular Docking Simulations : Predict binding modes using software like AutoDock Vina; validate with mutagenesis studies .
  • Cellular Assays : Dose-response curves (IC₅₀ determination) in cancer cell lines (e.g., MTT assays) to evaluate cytotoxicity .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Assay standardization : Compare protocols for pH, temperature, and cell lines (e.g., discrepancies in IC₅₀ values may arise from HeLa vs. MCF-7 cells) .
  • Structural analogs : Test derivatives (e.g., replacing the pyrazole with triazole) to isolate activity contributions of specific substituents .
  • Meta-analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA to resolve variability .

Q. What experimental strategies evaluate the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions; monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .
  • pH-Dependent Solubility Tests : Use phosphate-buffered saline (PBS) at pH 2.0, 7.4, and 9.0 to guide formulation strategies .

Q. How can comparative studies with structural analogs elucidate structure-activity relationships (SAR)?

  • Substituent Variation : Compare analogs with modified pyridazine (e.g., 6-oxo vs. 6-thio) or sulfonamide groups (e.g., ethyl vs. methyl) .
  • Bioisosteric Replacement : Replace the thiophene ring with furan or benzene to assess electronic effects on activity .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate steric/electrostatic fields with biological data .

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